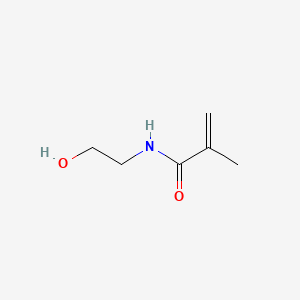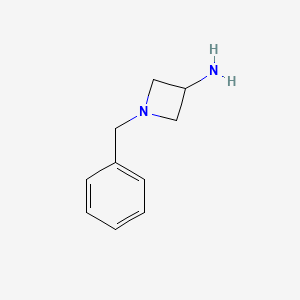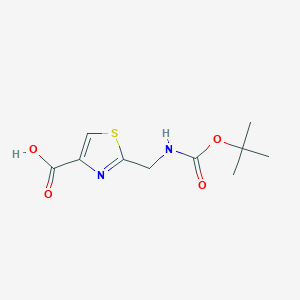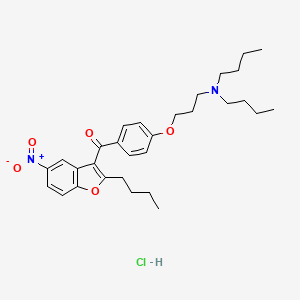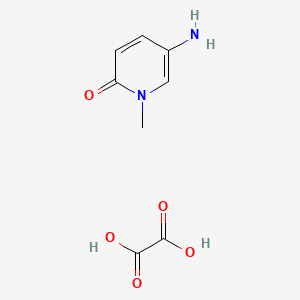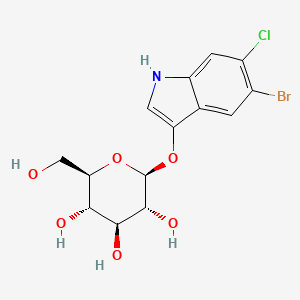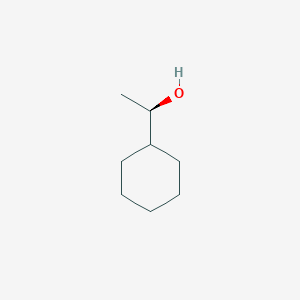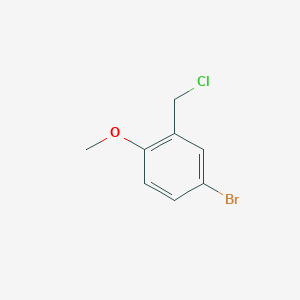
4-Bromo-2-(chloromethyl)-1-methoxybenzene
Vue d'ensemble
Description
The compound 4-Bromo-2-(chloromethyl)-1-methoxybenzene is a halogenated methoxybenzene, which is a class of compounds that includes various derivatives with bromine and chlorine substituents. These compounds are of interest due to their presence in the environment and their potential use in various industrial applications, including the synthesis of polymers and pharmaceuticals .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated methoxybenzenes can be influenced by the presence of halogen atoms, which can participate in various types of interactions. For example, in 4-halotriaroylbenzenes, halogen bonding with oxygen (C-X...O=C interactions) is a significant structural determinant . The presence of bromine and chlorine atoms in the compound 4-Bromo-2-(chloromethyl)-1-methoxybenzene likely contributes to its molecular geometry and potential for intermolecular interactions.
Chemical Reactions Analysis
Halogenated methoxybenzenes can undergo various chemical reactions, including those that involve the halogen atoms. For example, the presence of bromine and chlorine can facilitate further functionalization or substitution reactions, which are useful in the synthesis of more complex molecules. The reactivity of these halogens can be exploited in the synthesis of pharmaceuticals, such as SGLT2 inhibitors, where halogenated intermediates are key components .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(chloromethyl)-1-methoxybenzene would be influenced by its halogenated structure. The presence of bromine and chlorine atoms would affect the compound's boiling point, melting point, solubility, and stability. These properties are crucial for the compound's behavior in the environment and its suitability for industrial applications. For example, the volatility of halogenated methoxybenzenes in the marine troposphere suggests that they can be transported over long distances and may have mixed biogenic and anthropogenic origins .
Applications De Recherche Scientifique
Environmental Studies
4-Bromo-2-(chloromethyl)-1-methoxybenzene, as part of bromochloromethoxybenzenes, has been studied for its environmental impact. Research suggests that these compounds, including variants of methoxybenzenes, are found in the marine troposphere of the Atlantic Ocean. They have mixed biogenic and anthropogenic origins, indicating their ubiquity in the environment despite not being produced in technical quantities (Führer & Ballschmiter, 1998).
Organic Electronics
In the field of organic electronics, derivatives of 4-Bromo-2-(chloromethyl)-1-methoxybenzene have been compared as monomers for the synthesis of polymers like poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The bromomethyl variant has shown to yield higher molecular weights and narrower polydispersities than the chloromethyl counterpart, indicating its potential in developing advanced materials (Sanford et al., 1999).
Material Chemistry
This compound has been used in synthesizing monomers that exhibit liquid crystalline behavior. Such monomers are crucial in creating materials with specific optical and thermal properties, which can be applied in displays, sensors, and other advanced technological fields (Wang et al., 2000).
Chemical Synthesis and Catalysis
The compound has been involved in studies related to chemical synthesis and catalysis. For instance, it was used as a catalyst in the ring opening of epoxides to form vicinal iodo and bromo alcohols, demonstrating its role in facilitating specific chemical reactions (Niknam & Nasehi, 2002).
Orientations Futures
The potential applications or future directions for “4-Bromo-2-(chloromethyl)-1-methoxybenzene” would depend largely on its physical and chemical properties, as well as how it interacts with other compounds or systems. Without more specific information, it’s difficult to predict what these might be .
Propriétés
IUPAC Name |
4-bromo-2-(chloromethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJFMJVATVQTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438600 | |
| Record name | 4-Bromo-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(chloromethyl)-1-methoxybenzene | |
CAS RN |
7017-52-9 | |
| Record name | 4-Bromo-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



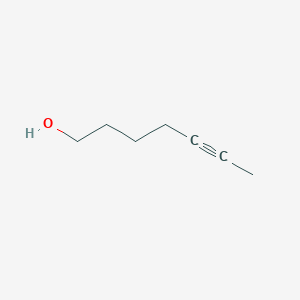
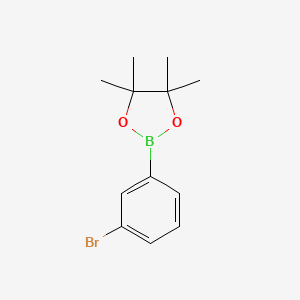


![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
